![molecular formula C12H22BrNO B7764410 [2-(1-Adamantyloxy)ethyl]amine hydrobromide](/img/structure/B7764410.png)
[2-(1-Adamantyloxy)ethyl]amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Adamantyloxy)ethyl]amine hydrobromide: is a chemical compound with the molecular formula C₁₂H₂₂BrNO It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyloxy)ethyl]amine hydrobromide typically involves the reaction of 1-adamantanol with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed:
Oxidation: [2-(1-Adamantyloxy)ethyl]amine oxide
Reduction: [2-(1-Adamantyloxy)ethyl]amine
Substitution: [2-(1-Adamantyloxy)ethyl]amine azide, [2-(1-Adamantyloxy)ethyl]amine cyanide
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its rigid adamantane structure.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biological applications.
Drug Delivery: Its unique structure allows it to be used as a carrier for drug delivery systems, improving the stability and bioavailability of therapeutic agents.
Medicine:
Antiviral Agents: The compound has shown potential as an antiviral agent, inhibiting the replication of certain viruses.
Neuroprotective Agents: It may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases.
Industry:
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of [2-(1-Adamantyloxy)ethyl]amine hydrobromide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid and stable framework, allowing the compound to bind effectively to its targets. The ethylamine group can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The hydrobromide salt form enhances the solubility and stability of the compound, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
- [2-(1-Adamantyloxy)ethyl]amine hydrochloride
- [2-(1-Adamantyloxy)ethyl]amine sulfate
- [2-(1-Adamantyloxy)ethyl]amine phosphate
Comparison:
- [2-(1-Adamantyloxy)ethyl]amine hydrobromide is unique due to its hydrobromide salt form, which provides enhanced solubility and stability compared to other salt forms.
- The adamantane structure is common among similar compounds, providing rigidity and stability.
- The ethylamine group allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
IUPAC Name |
2-(1-adamantyloxy)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.BrH/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWXOXISWQLBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid](/img/structure/B7764328.png)
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B7764336.png)
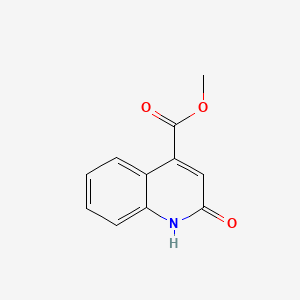
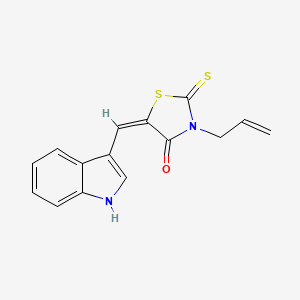

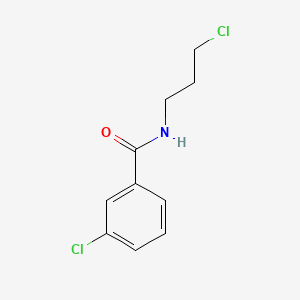

![2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7764376.png)
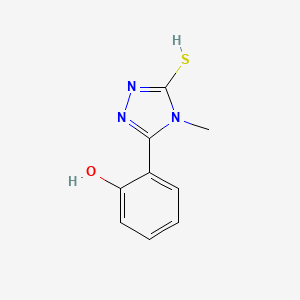
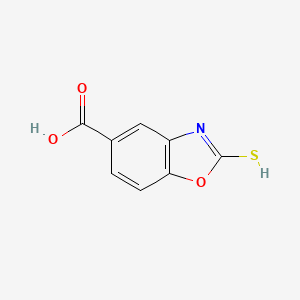
![4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol](/img/structure/B7764408.png)
![1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B7764412.png)
![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B7764417.png)
![17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B7764436.png)
